molecular formula C21H16N2O6 B1220059 2,4-Bis(2-hydroxybenzamido)benzoic acid CAS No. 54338-04-4

2,4-Bis(2-hydroxybenzamido)benzoic acid

Cat. No. B1220059
Key on ui cas rn: 54338-04-4
M. Wt: 392.4 g/mol
InChI Key: XEWSQYFENCJRBH-UHFFFAOYSA-N
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Patent
US03953496

Procedure details

By the procedure similar to that described in Example 5, methyl 2,4-bis(2'-acetoxybenzamido)-benzoate obtained in Example 6 was hydrolized with the aid of sodium hydroxide. Recrystallization of the hydrolized product from a mixture of dioxane and water gave 2,4-bis(salicylamido)-benzoic acid having a melting point between 250° - 252°C (decomposition). (Yield; 85%)
Name
methyl 2,4-bis(2'-acetoxybenzamido)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:36]=[CH:35][CH:34]=[CH:33][C:6]=1[C:7]([NH:9][C:10]1[CH:19]=[C:18]([NH:20][C:21](=[O:32])[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[O:28]C(=O)C)[CH:17]=[CH:16][C:11]=1[C:12]([O:14]C)=[O:13])=[O:8])(=O)C.[OH-].[Na+]>>[C:7]([NH:9][C:10]1[CH:19]=[C:18]([NH:20][C:21](=[O:32])[C:22]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[OH:28])[CH:17]=[CH:16][C:11]=1[C:12]([OH:14])=[O:13])(=[O:8])[C:6]1[C:5](=[CH:36][CH:35]=[CH:34][CH:33]=1)[OH:4] |f:1.2|

Inputs

Step One
Name
methyl 2,4-bis(2'-acetoxybenzamido)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)NC2=C(C(=O)OC)C=CC(=C2)NC(C2=C(C=CC=C2)OC(C)=O)=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization of the hydrolized product
ADDITION
Type
ADDITION
Details
from a mixture of dioxane and water

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)NC1=C(C(=O)O)C=CC(=C1)NC(C=1C(O)=CC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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